2,6-Dichloro-4-phenylquinoline
Overview
Description
2,6-Dichloro-4-phenylquinoline is a heterocyclic aromatic compound with the molecular formula C15H9Cl2N. It is a derivative of quinoline, a structure known for its wide range of biological activities and applications in medicinal chemistry. The presence of chlorine atoms at positions 2 and 6, along with a phenyl group at position 4, makes this compound unique and potentially useful in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2,6-Dichloro-4-phenylquinoline can be achieved through several methods. One common approach involves the reaction of 2-amino-2’,5-dichlorobenzophenone with phosphorus oxychloride (POCl3) under reflux conditions. This reaction typically yields the desired product with a moderate yield .
Another method involves the use of hydrazine hydrate as a reagent. In this process, this compound is reacted with hydrazine hydrate under nitrogen atmosphere, followed by recrystallization from ethyl acetate-hexane mixture to obtain the pure compound .
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods are also tailored to meet industrial standards and regulatory requirements .
Chemical Reactions Analysis
Types of Reactions:
2,6-Dichloro-4-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 6 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: The phenyl group at position 4 can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Hydrazine Hydrate: Used for the synthesis and modification of the quinoline ring.
Phosphorus Oxychloride: Employed in the initial synthesis steps.
Palladium Catalysts: Utilized in coupling reactions to form new carbon-carbon bonds.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,6-Dichloro-4-phenylquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimalarial and anticancer drugs.
Biological Studies: The compound is used to study enzyme inhibition, particularly protein kinases and acetylcholinesterase, which are targets for various diseases.
Material Science: Its unique electronic properties make it suitable for research in organic semiconductors and optoelectronic devices.
Environmental Research: The compound is investigated for its potential environmental impact and behavior, particularly in the context of synthetic phenolic antioxidants.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-4-phenylquinoline involves its interaction with specific molecular targets, such as enzymes. It has been shown to inhibit protein kinases and acetylcholinesterase, which play crucial roles in cellular signaling and neurotransmission, respectively. The inhibition of these enzymes can lead to therapeutic effects in diseases like cancer and neurodegenerative disorders.
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline: The parent compound, which serves as a scaffold for many biologically active molecules.
2,4-Dichloroquinoline: Another derivative with different substitution patterns and reactivity.
Uniqueness:
2,6-Dichloro-4-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for designing new drugs and materials with tailored properties .
Properties
IUPAC Name |
2,6-dichloro-4-phenylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N/c16-11-6-7-14-13(8-11)12(9-15(17)18-14)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVNVFMEUXPATP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401944 | |
Record name | 2,6-dichloro-4-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10352-30-4 | |
Record name | 2,6-Dichloro-4-phenylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10352-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-dichloro-4-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70401944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure of 2,6-Dichloro-4-phenylquinoline and what is known about its conformation?
A1: this compound (C15H9Cl2N) consists of a quinoline ring system with a phenyl substituent at the 4-position and chlorine atoms at the 2- and 6-positions. [] The quinoline ring system is nearly planar, while the phenyl ring and any substituents at the 3-position (like a carboxylate group) are twisted out of plane relative to the quinoline. []
Q2: How is this compound synthesized?
A2: While the provided abstracts don't detail the synthesis of this compound itself, they describe its use as a starting material. One study illustrates its reaction with 2-amino-5-methylbenzophenone in the presence of copper powder to yield 2-(2-benzoyl-4-methylanilino)-6-chloro-4-phenylquinoline. [] This suggests potential synthetic routes using substituted quinolines and nucleophilic aromatic substitution reactions.
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